N,N-Dichloro-2,3-dimethylbenzenesulfonamide
Description
Properties
CAS No. |
610770-33-7 |
|---|---|
Molecular Formula |
C8H9Cl2NO2S |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
N,N-dichloro-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-6-4-3-5-8(7(6)2)14(12,13)11(9)10/h3-5H,1-2H3 |
InChI Key |
CPBDAMZCTJUVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation Method
One of the primary methods for synthesizing N,N-dichloro-2,3-dimethylbenzenesulfonamide involves chlorosulfonation of 2,3-dimethylbenzene followed by chlorination.
-
- 2,3-Dimethylbenzene (xylene)
- Chlorosulfonic acid
- Chlorine gas
-
- A solution of 2,3-dimethylbenzene is treated dropwise with chlorosulfonic acid at low temperatures (0 °C).
- The mixture is allowed to reach room temperature, followed by the addition of chlorine gas.
- The reaction is monitored until the desired product formation is confirmed by color change and spectroscopic analysis.
Yield: Generally reported yields range from 85% to 95% depending on reaction conditions and purification methods used.
Direct Chlorination Method
Another effective method involves direct chlorination of the sulfonamide derivative.
-
- Sulfonamide precursor (e.g., dimethylbenzenesulfonamide)
- Chlorine gas or thionyl chloride
-
- The sulfonamide precursor is dissolved in an appropriate solvent (e.g., chloroform).
- Chlorine gas is bubbled through the solution at controlled temperatures (typically between -5 °C to 35 °C).
- The reaction is allowed to proceed until completion, indicated by cessation of gas evolution.
Yield: Yields can vary from 80% to over 90%, influenced by factors such as temperature control and solvent choice.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Temperature Range | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, chlorine | 0 °C to RT | 85 - 95 | High yield, straightforward procedure |
| Direct Chlorination | Dimethylbenzenesulfonamide, chlorine | -5 °C to 35 °C | 80 - 90 | Simplicity in reagents |
Experimental Considerations
When preparing this compound, several factors must be considered to optimize the synthesis:
Temperature Control: Maintaining appropriate temperatures during reactions is crucial for maximizing yield and minimizing side reactions.
Solvent Selection: The choice of solvent can significantly impact the solubility of reactants and the overall efficiency of the reaction. Common solvents include chloroform and dichloromethane.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) or spectroscopic methods (NMR or IR) should be employed to monitor reaction progress and purity of products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dichloro-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the dichloro groups to amine groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N,N-Dichloro-2,3-dimethylbenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Dichloro-2,3-dimethylbenzenesulfonamide involves its interaction with biological molecules. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects. The molecular targets and pathways involved include the inhibition of folic acid synthesis in bacteria, which is crucial for their growth and replication.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
Biological Activity
N,N-Dichloro-2,3-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, particularly those involved in folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making them useful in antimicrobial applications.
- Calcium Channel Modulation : Some studies suggest that sulfonamide derivatives may interact with calcium channels, potentially affecting cardiovascular functions such as perfusion pressure and coronary resistance. For instance, compounds similar to this compound have shown promise in modulating these channels .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Table 1 summarizes its activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus.
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assays have been conducted to assess the safety profile of this compound. The results from various cancer cell lines are presented in Table 2:
| Cell Line | GI50 (μM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 21.0 | Moderate growth inhibition |
| HCT116 (Colon Cancer) | 45.3 | Significant growth inhibition |
| A549 (Lung Cancer) | 30.3 | Moderate growth inhibition |
The GI50 values indicate that this compound has potential as an anticancer agent, particularly against breast and colon cancer cell lines.
Study on Cardiovascular Effects
A study investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that certain compounds could significantly decrease perfusion pressure in a time-dependent manner . This highlights the potential for this compound or its analogs to influence cardiovascular health.
Anticancer Activity Assessment
Another research effort focused on the anticancer properties of related sulfonamides using the NCI-60 cell line panel. The results indicated that compounds similar to this compound demonstrated cytotoxic activity against multiple cancer cell lines . The study emphasized the need for further exploration into structure-activity relationships to optimize these compounds for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
